![molecular formula C16H22O3 B1326221 Ethyl 6-(4-ethylphenyl)-6-oxohexanoate CAS No. 898778-26-2](/img/structure/B1326221.png)
Ethyl 6-(4-ethylphenyl)-6-oxohexanoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been discussed in various studies. For instance, the synthesis of 4-(4-ethyl-phenyl)-4-oxo-butyric acid involved the design and synthesis of substituted hydrazone derivatives . Another study discussed the synthesis of a new highly substituted pyrrolidinone derivative via a three-component one-pot reaction .Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and single-crystal X-ray analysis .Scientific Research Applications
Crystal and Molecular Structure Studies
Studies have been conducted on the crystal and molecular structures of compounds related to Ethyl 6-(4-ethylphenyl)-6-oxohexanoate. For example, the crystal structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its variants were examined, providing insights into the structural aspects of similar compounds (Kaur et al., 2012).
Synthesis and Structural Analysis
Efficient synthesis methods for related compounds, such as ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, have been developed. These methods employ water solvent and are crucial for understanding the synthesis and structure of compounds similar to Ethyl 6-(4-ethylphenyl)-6-oxohexanoate (Kumar et al., 2014).
Role in Biotin Synthesis
Regioselective chlorination techniques have been applied to compounds related to Ethyl 6-(4-ethylphenyl)-6-oxohexanoate, such as 6-(5-methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester. This process is significant in the synthesis of key compounds in biotin (vitamin H) synthesis (Zav’yalov et al., 2006).
Applications in Enantioselective Synthesis
Research has been conducted on the enantioselective synthesis and reduction of alkyl 6-chloro-3-oxohexanoates, which are structurally related to Ethyl 6-(4-ethylphenyl)-6-oxohexanoate. These studies are essential for understanding the synthesis of compounds like α-lipoic acid, a key biochemical cofactor (Gopalan & Jacobs, 1990).
Safety and Hazards
Future Directions
Future research could focus on understanding the mechanisms of action of Ethyl 6-(4-ethylphenyl)-6-oxohexanoate and related compounds, as well as their potential applications. For instance, research on 4-Ethylphenol suggests that future work should focus on reducing the flux of 4EP from the gut into the body, increasing the efflux of 4EP and/or 4EPS from the brain, or increasing excretion from the kidneys as a means of addressing the neurological impacts of 4EP .
properties
IUPAC Name |
ethyl 6-(4-ethylphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-13-9-11-14(12-10-13)15(17)7-5-6-8-16(18)19-4-2/h9-12H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNSXOPQFGNUNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645757 |
Source
|
Record name | Ethyl 6-(4-ethylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-ethylphenyl)-6-oxohexanoate | |
CAS RN |
898778-26-2 |
Source
|
Record name | Ethyl 4-ethyl-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(4-ethylphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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